molecular formula C19H28N2O2 B11395283 (2-Methoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

(2-Methoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11395283
M. Wt: 316.4 g/mol
InChI Key: JUXILUAZVNEEPW-UHFFFAOYSA-N
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Description

1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the methoxybenzoyl group: This can be done through acylation reactions using methoxybenzoic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PYRROLIDINE
  • 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]MORPHOLINE

Uniqueness

1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE may have unique properties such as higher potency, selectivity, or stability compared to similar compounds. These differences can be attributed to variations in their chemical structure, which affect their interactions with biological targets.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H28N2O2/c1-23-18-10-3-2-9-17(18)19(22)21-14-5-4-8-16(21)11-15-20-12-6-7-13-20/h2-3,9-10,16H,4-8,11-15H2,1H3

InChI Key

JUXILUAZVNEEPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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